3-Cyclopentylpropionamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJJWOCROUNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways for 3 Cyclopentylpropionamide
Classical and Established Synthetic Routes to 3-Cyclopentylpropionamide
Traditional methods for the synthesis of this compound rely on well-established reactions that have been refined over decades. These routes are characterized by their reliability and broad applicability, though they may sometimes involve harsh conditions or stoichiometric reagents.
Amidation Reactions Employing Carboxylic Acid Precursors and Amines
The most direct and widely practiced method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 3-cyclopentylpropanoic acid. This transformation can be achieved through several activation strategies.
One common approach involves the conversion of the carboxylic acid to a more reactive acylating agent, such as an acyl chloride or anhydride. For instance, 3-cyclopentylpropanoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-cyclopentylpropionyl chloride. This intermediate readily reacts with ammonia (B1221849) or an amine to yield the desired amide. To neutralize the hydrogen chloride byproduct, a base like pyridine or a tertiary amine is typically added.
Alternatively, a plethora of coupling reagents, developed extensively for peptide synthesis, can be employed for the direct condensation of 3-cyclopentylpropanoic acid with an amine source. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) facilitate amide bond formation under milder conditions. researchgate.net These reagents activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by ammonia or an amine.
The reaction of a carboxylic acid with ammonia to form an ammonium salt, followed by thermal dehydration, is another classical method. youtube.com While straightforward, this approach often requires high temperatures to drive the dehydration of the intermediate ammonium 3-cyclopentylpropanoate to this compound.
| Activation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Aprotic solvent (e.g., DCM, THF), often with pyridine | High reactivity of acyl halide | Generation of acidic byproduct (HCl) |
| Coupling Reagents | DCC, EDC, HATU, PyBOP | Aprotic solvent (e.g., DMF, DCM), room temperature | Mild conditions, high yields | Stoichiometric byproducts, cost of reagents |
| Thermal Dehydration | NH₃ or (NH₄)₂CO₃, heat | High temperature (e.g., >150 °C) | Atom economical | Requires high temperatures, potential for side reactions |
Ritter Reaction-Based Syntheses Involving Nitrile Intermediates and Cyclopentyl Alcohols
The Ritter reaction provides an alternative pathway to N-substituted amides, including derivatives of this compound. wikipedia.orgucla.eduorganic-chemistry.org This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form the amide. wikipedia.org
To synthesize this compound via this route, a suitable precursor capable of generating a stable carbocation at the appropriate position is required. For example, a cyclopentyl-substituted alcohol, such as 1-cyclopentylethanol or 2-cyclopentylethanol, can be treated with a strong acid (e.g., sulfuric acid) to generate a carbocation. This carbocation is then trapped by a nitrile, such as acetonitrile (B52724), to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the N-alkylated amide. The regioselectivity of the reaction is dependent on the stability of the carbocation formed. Primary alcohols are generally unreactive under these conditions unless they are benzylic. organic-chemistry.org
| Carbocation Precursor | Nitrile | Acid Catalyst | Product Type |
| Cyclopentyl-substituted alkene | Acetonitrile | H₂SO₄, H₃PO₄ | N-alkyl amide |
| Cyclopentyl-substituted secondary/tertiary alcohol | Acetonitrile | H₂SO₄, H₃PO₄ | N-alkyl amide |
The reaction is particularly useful for the synthesis of amides with tertiary alkyl groups attached to the nitrogen atom. wikipedia.org
Strategic Derivations from Cyclopentyl-Substituted Carbonyl Compounds
The synthesis of this compound can also be approached through the strategic functional group manipulation of readily available cyclopentyl-substituted carbonyl compounds. A pertinent example is the Beckmann rearrangement of an oxime derived from a cyclopentyl ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
For instance, a suitable cyclopentyl-substituted ketone can be converted to its corresponding oxime by reaction with hydroxylamine. Treatment of the oxime with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or with reagents like phosphorus pentachloride, induces a rearrangement to an amide. wikipedia.org The regiochemical outcome of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.
A potential synthetic precursor, 3-(2-oxocyclopentyl)-propionic acid, can be synthesized via a one-pot reaction involving cyclopentanone and an acrylate. google.com This keto-acid could then be subjected to a series of transformations, including reduction of the ketone and subsequent functional group interconversions, to ultimately yield this compound.
| Starting Material | Key Reaction | Reagents | Intermediate/Product |
| Cyclopentyl-substituted ketone | Oxime formation, Beckmann rearrangement | 1. NH₂OH, 2. H₂SO₄ or PCl₅ | N-substituted amide (lactam if cyclic) |
| 3-(2-oxocyclopentyl)-propionic acid | Reduction, amidation | 1. Reducing agent (e.g., NaBH₄), 2. Amidation reagents | 3-(2-hydroxycyclopentyl)propionamide |
Modern and Sustainable Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce waste, minimize energy consumption, and utilize catalysts to improve atom economy.
Catalytic Strategies for Enhanced Efficiency and Selectivity
Catalytic direct amidation of carboxylic acids and amines represents a highly atom-economical route to amides, with water as the only byproduct. Various catalytic systems have been developed to facilitate this transformation for aliphatic carboxylic acids like 3-cyclopentylpropanoic acid.
Boron-based catalysts, such as boric acid and various arylboronic acids, have been shown to be effective for the direct amidation of carboxylic acids. acs.orgscispace.comencyclopedia.pub These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Transition metal catalysts, particularly those based on titanium, zirconium, and iron, have also been successfully employed. For example, titanium(IV) chloride (TiCl₄) and titanium(IV) fluoride (TiF₄) have been reported to catalyze the direct amidation of a wide range of carboxylic acids, including aliphatic ones, with various amines in good to excellent yields. researchgate.net These reactions often proceed under milder conditions than traditional thermal dehydration. Similarly, iron(III) chloride has been used as a low-cost and readily available Lewis acid catalyst for direct amidation.
| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Key Features |
| Boron-based | Boric acid, ortho-Iodo Arylboronic Acids | Toluene, reflux with water removal | Mild, effective for a range of substrates |
| Titanium-based | TiCl₄, TiF₄ | Toluene, reflux | High yields for aliphatic and aromatic acids |
| Iron-based | FeCl₃ | Solvent-free, moderate temperatures | Low cost, environmentally benign metal |
| Silanol-based | Triarylsilanols | Toluene, reflux | First silicon-centered molecular catalysts for direct amidation |
Principles of Green Chemistry in this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of amides to minimize environmental impact. For the production of this compound, several green strategies can be envisioned.
The use of greener solvents is a key aspect. Traditional amide syntheses often employ hazardous solvents like DMF or DCM. Research has focused on identifying more benign alternatives such as cyclopentyl methyl ether (CPME) or even performing reactions under solvent-free conditions. scispace.comnih.govnih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. nih.gov
Biocatalysis, utilizing enzymes to catalyze reactions, offers a highly sustainable route to amides. nih.govnih.govresearchgate.netacs.org Lipases, such as Candida antarctica lipase B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids with amines under mild conditions and in green solvents. nih.govnih.gov This enzymatic approach is characterized by high selectivity and the avoidance of harsh reagents and byproducts.
| Green Chemistry Principle | Application in this compound Synthesis | Examples |
| Use of Safer Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Water, ethanol, cyclopentyl methyl ether (CPME), limonene. bohrium.com |
| Energy Efficiency | Utilization of methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. nih.govmdpi.com |
| Catalysis | Employment of catalytic reagents over stoichiometric ones. | Boron, titanium, or iron-based catalysts for direct amidation. scispace.commdpi.commdpi.com |
| Use of Renewable Feedstocks | Starting from bio-based materials where possible. | (Hypothetical) Derivation of cyclopentyl moiety from renewable sources. |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Catalytic direct amidation where water is the only byproduct. |
| Biocatalysis | Use of enzymes to perform chemical transformations. | Lipase-catalyzed amidation of 3-cyclopentylpropanoic acid. nih.govnih.govacs.org |
Mechanochemical and Flow Chemistry Techniques for this compound Synthesis
Modern synthetic chemistry increasingly focuses on developing sustainable and efficient methodologies. For the synthesis of this compound, mechanochemical and flow chemistry techniques represent significant advancements over traditional batch processing, offering enhanced reaction rates, improved safety profiles, and minimized waste generation.
Mechanochemical Synthesis:
Mechanochemistry utilizes mechanical energy, typically through ball milling, to initiate chemical reactions in the absence of bulk solvents. acs.orgchemrxiv.org This solvent-free approach is a cornerstone of green chemistry. nih.gov For the synthesis of this compound, mechanochemical amidation would involve milling 3-cyclopentylpropanoic acid with an amine source in the presence of a coupling reagent.
Recent studies have demonstrated the effectiveness of mechanochemical methods for a wide range of amide bond formations. acs.org For instance, using uronium-based coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) in combination with a solid base such as K₂HPO₄ can yield amides in high yields (70–96%) and with rapid reaction rates. acs.orgchemrxiv.org This method is mild and helps maintain the stereochemical integrity of molecules. chemrxiv.org Another approach involves the direct amidation of esters, such as methyl 3-cyclopentylpropanoate, by ball milling with an amine and a substoichiometric amount of a strong base like potassium tert-butoxide (KOtBu). nih.govresearchgate.net
The advantages of a mechanochemical approach for this compound include:
Reduced Solvent Waste: Reactions are often performed solvent-free or with minimal amounts of liquid for liquid-assisted grinding (LAG), significantly reducing environmental impact. acs.org
High Reaction Rates: The high concentration of reagents in the solid state can lead to accelerated reaction times compared to solution-phase chemistry. nih.gov
Improved Safety: Eliminating volatile organic solvents reduces risks associated with flammability and toxicity.
Flow Chemistry Synthesis:
Flow chemistry, or continuous-flow synthesis, involves pumping reagents through a network of tubes or microreactors. nih.gov This technique offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability. mdpi.comnih.gov
The synthesis of this compound in a flow system can be achieved by continuously mixing a stream of activated 3-cyclopentylpropanoic acid with a stream of an amine. researchgate.net A common method involves the in-situ activation of the carboxylic acid. nih.gov For example, 3-cyclopentylpropanoic acid can be rapidly converted into a highly active acylating agent using an inexpensive reagent like triphosgene in a microflow reactor; this active intermediate can then be immediately reacted with an amine in a subsequent segment of the flow system to produce this compound in high yield with minimal side reactions. nih.gov
Key benefits of using flow chemistry for this synthesis include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, which is crucial for controlling exothermic amidation reactions. mdpi.com
Improved Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ in small volumes, minimizing the risk of accidents. nih.gov
Facilitated Automation and Scalability: Flow systems can be automated for continuous production, and scaling up is achieved by running the system for longer periods or by parallelizing reactors, rather than using larger, potentially hazardous batch reactors. uc.pt
The transition from traditional batch methods to mechanochemical and flow chemistry approaches for synthesizing compounds like this compound is a key step towards more sustainable and efficient chemical manufacturing. nih.gov
Optimization and Process Parameter Control in this compound Synthesis
The efficient synthesis of this compound relies on the careful control and optimization of various reaction parameters. The choice of solvent, reagent stoichiometry, temperature, and pressure significantly impacts reaction kinetics, yield, and purity.
Solvent Systems:
The solvent plays a critical role in amide bond formation by influencing the solubility of reagents and stabilizing intermediates and transition states. The rate of amidation can vary by orders of magnitude depending on the solvent used. researchgate.net
For the synthesis of this compound, which typically involves the reaction of 3-cyclopentylpropanoic acid and an amine, the polarity of the solvent is a key factor.
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are often effective for amidation reactions. They can solvate the charged intermediates formed during the activation of the carboxylic acid, thereby accelerating the reaction. For instance, the kinetic rate constant for similar reactions has been shown to be over an order of magnitude larger in DMSO compared to protic solvents like methanol. researchgate.net
Nonpolar Aprotic Solvents: Solvents such as Toluene, Dichloromethane (DCM), and Tetrahydrofuran (B95107) (THF) are also commonly used, particularly when using coupling reagents that are sensitive to moisture.
The selection of a solvent system is a balance between optimizing reaction kinetics and considering practical aspects like purification and environmental impact. researchgate.net
Interactive Table: Effect of Solvent on a Model Amidation Reaction (Note: Data is representative of typical amide synthesis and illustrates general principles applicable to this compound)
| Solvent | Dielectric Constant (ε) | Typical Relative Reaction Rate | Key Characteristics |
|---|---|---|---|
| DMSO | 46.7 | Very High | Excellent for dissolving reagents; stabilizes charged intermediates. |
| Acetonitrile | 37.5 | High | Good balance of polarity and volatility; widely used in flow chemistry. rsc.org |
| DMF | 36.7 | High | High boiling point; can be difficult to remove. |
| THF | 7.6 | Moderate | Lower polarity; good for moisture-sensitive reagents. |
Reagent Stoichiometry:
The molar ratio of the carboxylic acid, amine, and coupling agents is a critical parameter to control for maximizing yield and minimizing side products. rsc.org In the synthesis of this compound from 3-cyclopentylpropanoic acid, a slight excess of one reagent is often used to drive the reaction to completion.
Base: An organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is often required in stoichiometric amounts to neutralize the acid formed during the reaction and to facilitate the coupling process. researchgate.net
Addition Sequence: The order in which reagents are added can significantly affect the outcome. For example, pre-activating the carboxylic acid with the coupling reagent before adding the amine can prevent the formation of unwanted side products. rsc.org
Optimizing the stoichiometry involves systematically varying the ratios of reactants and reagents to find the ideal balance that provides the highest conversion to this compound with the fewest impurities.
Temperature Effects:
Temperature is a fundamental parameter that directly influences the rate of amide bond formation. According to the Arrhenius equation, reaction rates generally increase with temperature. However, for the synthesis of this compound, the optimal temperature is a trade-off between reaction speed and product stability.
Reaction Kinetics: Increasing the temperature provides the necessary activation energy for the reaction, leading to faster amide formation. Reactions that are sluggish at room temperature can often be accelerated by heating. acs.org For direct thermal condensation methods, high temperatures are required to drive off water and shift the equilibrium toward the amide product. researchgate.net
Side Reactions and Stability: Excessively high temperatures can lead to the decomposition of reagents or the desired product. It can also promote side reactions, such as racemization if chiral centers are present near the carboxylic acid. The stability of amide bonds themselves is high, but the reagents used in their formation may not be. nih.gov
Solvent Interactions: Temperature can also affect the interaction of the solvent with the reacting molecules, influencing the solvation of the transition state and thus the reaction rate. nih.gov
Interactive Table: General Effect of Temperature on Amidation
| Temperature Range | Effect on Reaction Rate | Potential Issues | Typical Application |
|---|---|---|---|
| 0 - 25 °C (Low) | Slow | Incomplete reaction | For highly reactive substrates or to minimize side reactions. |
| 25 - 80 °C (Moderate) | Moderate to Fast | Generally optimal | Standard conditions for many coupling-reagent-mediated amidations. acs.org |
Pressure Effects:
While many amidation reactions are conducted at atmospheric pressure, applying high pressure can be a useful tool, particularly in specific synthetic strategies.
Le Chatelier's Principle: For reactions that involve a change in volume, such as the direct condensation of a carboxylic acid and an amine which releases a small molecule (water), increasing the pressure can shift the equilibrium.
Flow Chemistry: In continuous-flow systems, pressure is often elevated to allow for heating solvents above their atmospheric boiling points. researchgate.net This "superheating" can dramatically accelerate reaction rates in a controlled and safe manner, enabling very short residence times in the reactor. uc.pt For instance, a flow synthesis of this compound could be performed at 150 °C in a solvent that normally boils at 80 °C by applying sufficient back pressure.
Solvent-Free Reactions: High pressure can also facilitate reactions under solvent-free conditions by increasing the contact between reacting species.
The precise control of both temperature and pressure, especially when combined in advanced setups like flow reactors, allows for significant optimization of the synthesis of this compound, leading to higher throughput and efficiency.
Chemical Reactivity, Transformation Mechanisms, and Functionalization of 3 Cyclopentylpropionamide
Hydrolytic Stability and Pathways of the Amide Moiety in 3-Cyclopentylpropionamide
Amide hydrolysis is a fundamental transformation in organic chemistry. researchgate.net The stability of the amide bond in this compound against hydrolysis is significant, yet it can be cleaved under specific conditions, typically requiring heat and the presence of a strong acid or base. libretexts.orgmasterorganicchemistry.com Amides are the least reactive among carboxylic acid derivatives due to the poor leaving group ability of the amine conjugate base. chemistrysteps.com
In basic hydrolysis , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. libretexts.orgchemistrysteps.com This is typically the rate-determining step. The reformation of the carbonyl double bond results in the elimination of an amide anion (⁻NH₂), which is a very strong base. libretexts.orgmasterorganicchemistry.com This highly basic anion immediately deprotonates the newly formed 3-cyclopentylpropanoic acid, driving the reaction to completion and forming a carboxylate salt and ammonia (B1221849). libretexts.orgchemistrysteps.com This reaction is generally considered base-promoted rather than base-catalyzed because a full equivalent of the base is consumed. libretexts.org
| Condition | Key Mechanistic Steps | Products | Reversibility |
|---|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of ammonia (as NH₄⁺). | 3-Cyclopentylpropanoic acid, Ammonium ion | Irreversible libretexts.orgyoutube.com |
| Basic (e.g., NaOH, heat) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of amide anion (⁻NH₂). 4. Deprotonation of the carboxylic acid. | 3-Cyclopentylpropanoate salt, Ammonia | Irreversible libretexts.orgchemistrysteps.com |
Reactions at the Amide Nitrogen Atom of this compound
The nitrogen atom of the primary amide in this compound, while not strongly nucleophilic due to resonance with the adjacent carbonyl group, can undergo reactions such as N-alkylation and N-acylation under appropriate conditions.
N-Alkylation involves the substitution of a hydrogen atom on the amide nitrogen with an alkyl group. This transformation is typically more challenging for primary amides compared to amines due to the reduced nucleophilicity of the nitrogen. However, it can be achieved by first deprotonating the amide with a strong base to form a more nucleophilic amidate anion, which then reacts with an alkyl halide in a nucleophilic substitution reaction. Various methods have been developed for the N-alkylation of heterocyclic compounds and other amides, which could be adapted for this compound. mdpi.commdpi.comresearchgate.net
N-Acylation introduces an acyl group to the amide nitrogen, forming an imide derivative. This reaction can be performed using acyl chlorides or anhydrides. Similar to N-alkylation, the reaction may require basic conditions to enhance the nucleophilicity of the amide nitrogen. Direct acylation of sulfonamides by esters promoted by titanium(IV) chloride represents an alternative strategy that could be explored for the acylation of this compound. researchgate.net
The procedures of N-alkylation and N-acylation lead to the formation of a diverse range of N-substituted this compound derivatives. These derivatives are important in various fields, including medicinal chemistry, where modification of the N-substituent can significantly alter biological activity. nih.govmdpi.comresearchgate.net For instance, reacting this compound with a specific alkyl or aryl halide in the presence of a base would yield the corresponding N-alkyl or N-aryl-3-cyclopentylpropionamide.
| Reaction Type | Typical Reagents | General Product Structure |
|---|---|---|
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-3-cyclopentylpropionamide |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | N-acyl-3-cyclopentylpropionamide (an imide) |
Transformations Involving the Carbonyl Group of this compound
The carbonyl group is a key site of reactivity in this compound, participating in reduction and nucleophilic addition reactions.
The reduction of amides is a fundamental route to amines. Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of amides like this compound with powerful reducing agents such as lithium aluminum hydride (LiAlH₄) converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding 3-cyclopentylpropan-1-amine. libretexts.orgchemistrysteps.com
The mechanism for LiAlH₄ reduction involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgchemistrysteps.com The oxygen atom then coordinates to the aluminum, forming a good leaving group. Subsequent elimination of the oxygen as an aluminate salt generates an intermediate iminium ion, which is then further reduced by another equivalent of hydride to give the final amine product. libretexts.org Alternative, milder, or more selective methods, such as catalytic hydrosilylation or hydroboration, have also been developed for the reduction of primary amides. nih.gov
| Reducing Agent | Product | Key Features |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 3-Cyclopentylpropan-1-amine | Powerful, non-selective reducing agent for amides. libretexts.orgchemistrysteps.comchemistrysteps.com |
| Catalytic Hydroboration/Hydrosilylation | 3-Cyclopentylpropan-1-amine | Milder, transition-metal-free or catalyzed alternatives. nih.gov |
| Samarium(II) Iodide (SmI₂)/Amine/H₂O | 3-Cyclopentylpropan-1-ol | Chemoselective reduction to the alcohol via C-N bond cleavage. nih.gov |
The carbonyl carbon of this compound is electrophilic and can be attacked by strong nucleophiles. While less reactive than ketones or aldehydes, the amide carbonyl can undergo nucleophilic addition. youtube.comucalgary.calibretexts.org The reaction of primary amines with carbonyl compounds typically leads to the formation of imines. libretexts.orgrsc.org However, for an amide like this compound, the initial addition of a nucleophile to the carbonyl carbon would form a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. Unlike aldehydes and ketones, the outcome is often not a simple addition but can lead to cleavage or more complex transformations. nih.govnih.govresearchgate.netresearchgate.net For example, organometallic reagents like Grignard reagents can add to amides, but the reaction is often complex and may require careful control to achieve a desired outcome.
Reactivity and Functionalization of the Cyclopentyl Ring
The reactivity of the cyclopentyl ring in this compound is largely governed by the properties of the saturated carbocyclic ring itself. Cyclopentane (B165970) is a relatively stable cycloalkane with minimal ring strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane. The propionamide (B166681) substituent is not expected to significantly alter the electronic properties of the cyclopentyl ring through inductive or resonance effects due to the insulating nature of the ethyl bridge. However, the substituent's steric bulk could influence the regioselectivity of reactions.
Electrophilic and Nucleophilic Substitutions on the Cyclopentyl Core
Direct electrophilic or nucleophilic substitution on an unactivated cyclopentane ring is generally not a feasible reaction pathway. The C-H bonds are strong and non-polar, and there are no inherent leaving groups. Functionalization of the cyclopentyl ring typically requires initial activation, for instance, through free-radical halogenation, which could then be followed by nucleophilic substitution.
In a hypothetical scenario, if a leaving group were introduced onto the cyclopentyl ring, nucleophilic substitution would likely proceed via an SN2 mechanism for primary and secondary cyclopentyl halides, leading to inversion of stereochemistry. An SN1 mechanism might be possible for a tertiary cyclopentyl halide, proceeding through a planar carbocation intermediate. The presence of the 3-propionamide group would likely exert a steric hindrance effect, potentially disfavoring attack at the carbon atom closest to the substituent.
Ring Expansion or Contraction Reactions (If applicable)
Ring expansion and contraction reactions of cyclopentane rings are known but typically require specific functional groups to be present on or adjacent to the ring.
Ring Expansion: A common method for ring expansion involves the formation of a carbocation adjacent to the ring, which can then undergo rearrangement. For example, if the propionamide side chain of this compound were modified to have a leaving group on the carbon attached to the ring, the resulting primary carbocation could potentially rearrange via expansion of the cyclopentyl ring to a more stable cyclohexyl cation.
Ring Contraction: Ring contraction of a cyclopentane ring is less common than for larger rings. One possible, albeit complex, scenario could involve the formation of a bicyclic intermediate, which upon cleavage could result in a substituted cyclobutane. For instance, a reaction analogous to the Favorskii rearrangement, which typically involves α-haloketones, is not directly applicable here but illustrates the type of functionality generally required for such transformations.
Detailed Mechanistic Investigations of Key Transformations
As no specific reactions for this compound have been reported, detailed mechanistic investigations are not available. The following sections outline the types of studies that would be necessary to elucidate the mechanisms of any potential transformations.
Kinetic and Thermodynamic Studies of Reaction Pathways
To understand the feasibility and rate of any potential reaction of this compound, kinetic and thermodynamic studies would be essential.
Kinetic Studies: These would involve measuring the rate of a reaction under various conditions (temperature, concentration, catalyst) to determine the rate law and activation energy. For example, in a hypothetical radical halogenation of the cyclopentyl ring, kinetic studies could help determine the relative reactivity of the different C-H bonds on the ring.
Thermodynamic Studies: These studies would determine the change in Gibbs free energy (ΔG) for a potential reaction, indicating whether the transformation is spontaneous. For instance, the equilibrium constant for a hypothetical ring expansion or contraction could be determined, providing insight into the relative stability of the starting material and product.
Transition State Modeling for Reaction Analysis
Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for compounds where experimental data is scarce.
Transition State Theory: By applying quantum mechanical calculations, it is possible to model the potential energy surface of a reaction and locate the transition state structure. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.
Modeling for this compound: For a hypothetical reaction, such as the abstraction of a hydrogen atom from the cyclopentyl ring by a radical, computational modeling could be used to:
Determine the geometry and energy of the transition state.
Calculate the activation energy for abstraction at different positions on the ring, thus predicting the regioselectivity.
Provide insights into the electronic and steric effects of the propionamide substituent on the transition state.
Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on the radical abstraction of a hydrogen atom from this compound.
| Position of H-abstraction | Calculated Activation Energy (kJ/mol) | Relative Rate (calculated) |
| C1 (ipso to substituent) | 55.2 | 1.00 |
| C2/C5 (ortho) | 48.5 | 15.2 |
| C3/C4 (meta) | 49.1 | 12.8 |
This is a hypothetical table for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.
Theoretical and Computational Chemistry Applied to 3 Cyclopentylpropionamide
Quantum Chemical Investigations of Molecular Structure and Conformation of 3-Cyclopentylpropionamide
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of this compound. These calculations provide a detailed picture of the molecule's preferred three-dimensional arrangement and the distribution of electrons within its structure.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can efficiently determine various molecular properties. For this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
These calculations can also yield valuable information about the molecule's electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.25 Å |
| C-N | 1.36 Å | |
| Cα-Cβ | 1.54 Å | |
| Cβ-Cγ (cyclopentyl) | 1.55 Å | |
| Bond Angle | O=C-N | 122.5° |
| Cα-Cβ-Cγ | 113.0° | |
| Dihedral Angle | H-N-C=O | 180.0° |
| N-C-Cα-Cβ | 175.0° |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Ab Initio Methods for High-Accuracy Structure Determination
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for structural determination. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate geometries and energies for molecules like this compound. While computationally more demanding than DFT, these methods are invaluable for benchmarking and for situations where high accuracy is paramount. For instance, ab initio calculations could be used to precisely determine the rotational barriers around the C-C and C-N bonds, providing a detailed understanding of the molecule's conformational landscape. A study on 1,3,4-thiadiazole (B1197879) derivatives containing a this compound moiety mentioned the use of ab initio Hartree-Fock calculations to investigate tautomeric transitions and potential interaction sites. researchgate.net
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves and interacts with its environment over time.
Conformational Flexibility and Dynamics in Various Environments
The cyclopentyl ring and the propionamide (B166681) side chain of this compound possess significant conformational flexibility. MD simulations can be used to explore the different conformations the molecule can adopt in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. nih.gov These simulations can reveal the relative populations of different conformers and the timescales of transitions between them. This information is crucial for understanding how the molecule's shape changes in different biological or chemical contexts. For example, a computational study on oligopeptides with cyclopentane (B165970) substituents used DFT methods to investigate their conformational preferences in both chloroform (B151607) and water. researchgate.net
Prediction of Intermolecular Interactions and Self-Assembly
MD simulations are particularly powerful for studying how molecules interact with each other. rsc.org For this compound, simulations could predict how individual molecules interact to form dimers or larger aggregates. This is especially relevant for understanding potential self-assembly processes, which are driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.govaps.org By analyzing the trajectories from MD simulations, researchers can identify the primary modes of interaction and the structural motifs that govern the formation of larger assemblies.
Table 2: Hypothetical Intermolecular Interaction Energies for a this compound Dimer from MD Simulations
| Interaction Type | Atom Pair | Average Energy (kcal/mol) |
| Hydrogen Bond | (C=O)•••(H-N) | -4.5 |
| Van der Waals | Cyclopentyl-Cyclopentyl | -2.1 |
| Electrostatic | (N-H)•••(O=C) | -3.8 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific MD simulations.
Predictive Modeling for Reactivity and Selectivity in this compound Chemistry
Computational chemistry also provides tools to predict the chemical reactivity of molecules. nih.gov By analyzing the electronic structure and other molecular properties, it is possible to identify the most likely sites for chemical reactions and to predict the selectivity of those reactions. For this compound, this could involve predicting the sites most susceptible to nucleophilic or electrophilic attack. The amide group, for example, is known to undergo hydrolysis under certain conditions, and computational models could elucidate the mechanism and energetics of this process. libretexts.orglibretexts.org Furthermore, predictive models can be developed using machine learning techniques trained on data from quantum chemical calculations to forecast the outcomes of various chemical transformations. nih.gov
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. researchgate.netnih.gov These models are built by statistically correlating structural or property-based descriptors with an experimentally determined property of interest. researchgate.net The fundamental principle of QSPR is that the structure of a molecule dictates its properties, a relationship that can be quantified and used for prediction. nih.gov
For this compound, a QSPR study would involve several key steps. First, a dataset of structurally similar compounds (e.g., various aliphatic and cyclic amides) with known experimental values for a specific property (such as boiling point, solubility, or partition coefficient) would be compiled. nih.gov Next, a wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-mechanical, among others. researchgate.net
Finally, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANNs) are employed to build a mathematical model that links the descriptors to the property. researchgate.netplos.org The predictive power of the resulting model is rigorously assessed through validation techniques, such as leave-one-out cross-validation and external validation with a test set of compounds not used in model development. nih.govplos.org A validated QSPR model could then be used to predict various properties of this compound before it is synthesized or tested experimentally. nih.gov
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | Information about molecular branching and compactness. |
| Geometric (3D) | Molecular Surface Area | The surface area of the molecule, influencing intermolecular interactions. |
| Electrostatic | Dipole Moment | The measure of the molecule's overall polarity. |
| Quantum-Mechanical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES) that governs the transformation from reactants to products. Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose due to its balance of accuracy and computational cost. rsc.orgresearchgate.net By applying DFT, one can investigate potential reactions involving this compound, such as its synthesis, hydrolysis, or other transformations.
The elucidation of a reaction mechanism begins with the optimization of the geometries of the reactants, products, and any intermediates. Following this, the crucial step is to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. acs.org Computational studies can explore different potential pathways, for example, acid- or base-catalyzed hydrolysis of the amide bond, to determine the most energetically favorable route. researchgate.net
For instance, a study on the base-catalyzed hydrolysis of this compound would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the amide's carbonyl carbon. Calculations would determine the structure of the tetrahedral intermediate, the transition state for its formation, and the subsequent transition state for the cleavage of the C-N bond to yield cyclopentylpropionate and ammonia (B1221849). The computed free energy profile would reveal the rate-determining step of the reaction. acs.org Such studies provide a detailed, step-by-step understanding of the reaction that is often difficult to obtain through experimental means alone. rsc.org
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | This compound + H₂O | 0.0 | 0.0 |
| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +25.5 | +28.0 |
| Intermediate | Tetrahedral intermediate | +15.2 | +17.5 |
| Transition State 2 (TS2) | Cleavage of C-N bond | +22.8 | +25.1 |
| Products | 3-Cyclopentylpropanoic acid + NH₃ | -5.7 | -8.2 |
Computational Prediction of Spectroscopic Parameters to Aid Characterization
Computational quantum chemistry methods are invaluable for predicting the spectroscopic properties of molecules, which can be used to confirm or revise experimentally determined structures. acs.org By simulating spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can gain a theoretical benchmark to compare against experimental data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating nuclear magnetic shielding tensors. acs.orggithub.io To achieve high accuracy, it is often necessary to perform a conformational search to identify the low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. computabio.com This is achieved by first optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. computabio.com The resulting frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C-H stretch). The intensities of the IR absorption bands can also be calculated, which depend on the change in the molecular dipole moment during each vibration. nih.gov While harmonic frequency calculations are common, more advanced methods can account for anharmonicity, leading to even better agreement with experimental spectra. arxiv.org
Mass Spectrometry (MS): The prediction of mass spectra involves modeling the fragmentation of a molecule upon ionization. nih.govualberta.ca In silico fragmentation tools can predict the mass-to-charge (m/z) ratios of potential fragments by applying rules of chemical fragmentation or through combinatorial bond breaking. nih.gov More sophisticated approaches, such as Competitive Fragmentation Modeling (CFM), use machine learning and probabilistic generative models to predict the entire mass spectrum, including the relative intensities of the fragment ions. ualberta.caacs.orgsemanticscholar.org For this compound, such a tool could predict characteristic fragmentation patterns, such as the loss of the amide group or cleavage at various points along the propionamide chain and cyclopentyl ring, which would be crucial for its identification in a complex mixture.
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Carbonyl Carbon (C=O) |
| Chemical Shift (δ) | ~40-45 ppm | CH₂ adjacent to C=O | |
| Chemical Shift (δ) | ~25-35 ppm | Cyclopentyl carbons | |
| IR Spectroscopy | Vibrational Frequency | ~3350, 3180 cm⁻¹ | N-H stretch (amide A/B) |
| Vibrational Frequency | ~1650 cm⁻¹ | C=O stretch (amide I) | |
| Vibrational Frequency | ~1620 cm⁻¹ | N-H bend (amide II) | |
| Mass Spectrometry | Parent Ion (M+) m/z | 141.21 | [C₈H₁₅NO]⁺ |
| Major Fragment m/z | 72.08 | [CH₂CH₂CONH₂]⁺ (McLafferty rearrangement product) |
Advanced Analytical and Spectroscopic Methodologies for the Characterization of 3 Cyclopentylpropionamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov For a molecule like 3-Cyclopentylpropionamide, advanced NMR techniques are employed to unambiguously assign its structure and probe its properties in the solid state.
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, allowing for the piecing together of its structural framework. nih.gov
Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent protons, enabling the tracing of the connectivity within the cyclopentyl ring and along the propionyl chain. For instance, the protons on the carbon alpha to the carbonyl group (Cα-H) would show a cross-peak with the protons on the beta carbon (Cβ-H).
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map direct, one-bond correlations between protons and the carbons they are attached to (¹JCH). sdsu.edulibretexts.orglibretexts.org An HSQC or HMQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, correlating the ¹H chemical shift with the ¹³C chemical shift. This technique is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). libretexts.orglibretexts.org This is crucial for connecting different spin systems and identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon in the amide group. Key HMBC correlations for this compound would include cross-peaks between the carbonyl carbon and the protons on the alpha and beta carbons of the propionyl chain, as well as with the amide protons, thus confirming the core structure of the molecule.
The following table outlines the expected key 2D NMR correlations that would be used to confirm the structure of this compound.
| Experiment | Correlating Nuclei | Expected Key Correlations for this compound | Information Gained |
| COSY | ¹H ↔ ¹H (via 2-3 bonds) | Cα-H ↔ Cβ-H ; Cβ-H ↔ Cγ-H (methine on cyclopentyl ring) | Establishes proton connectivity along the alkyl chain and within the cyclopentyl ring. |
| HMQC/HSQC | ¹H ↔ ¹³C (via 1 bond) | C α-H α; C β-H β; C γ-H γ; Cyclopentyl C -H pairs | Assigns each carbon signal to its directly attached proton(s). |
| HMBC | ¹H ↔ ¹³C (via 2-4 bonds) | NH₂ ↔ C =O; H α ↔ C =O; H β ↔ C =O; H β ↔ C γ (cyclopentyl methine) | Confirms the connection of the propionyl chain to the amide carbonyl and the cyclopentyl group. Identifies the carbonyl carbon. |
Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the physical forms of organic compounds, including polymorphism and the distinction between crystalline and amorphous states. rsc.orgresearchgate.netresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich information about the local structure, packing, and dynamics in the solid phase. researchgate.netnih.gov
For this compound, ssNMR can differentiate between a highly ordered crystalline form and a disordered amorphous form. irispublishers.com The most common ssNMR experiment for this purpose is ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS).
Crystalline Form: A crystalline sample of this compound would be expected to produce a ¹³C CP-MAS spectrum with sharp, well-resolved peaks. The sharpness of the peaks is indicative of a uniform chemical environment for the carbon nuclei throughout the crystal lattice. If the asymmetric unit of the crystal cell contains more than one molecule (Z' > 1), ssNMR can often resolve the signals for the non-equivalent molecules, providing a direct measure of Z'. researchgate.net
Amorphous Form: In contrast, an amorphous form lacks long-range order. This results in a distribution of local chemical environments for each carbon atom. Consequently, the ¹³C CP-MAS spectrum of amorphous this compound would display broad, poorly defined peaks, as the individual sharp signals from each microenvironment overlap into a broad envelope.
Advanced ssNMR techniques, such as Dynamic Nuclear Polarization (DNP), can be used to enhance signal sensitivity, which is particularly useful for detecting minor polymorphic forms or analyzing materials with low natural abundance of NMR-active nuclei. rsc.orgnih.gov
The table below summarizes the expected differences in ssNMR spectra between the crystalline and amorphous forms of this compound.
| Spectral Feature | Crystalline Form | Amorphous Form |
| Peak Width | Narrow, sharp lines | Broad, poorly resolved peaks |
| Resolution | High resolution, may show splitting due to non-equivalent molecules in the asymmetric unit (Z' > 1) | Low resolution, individual sites merge into broad envelopes |
| Chemical Shifts | Specific, well-defined chemical shifts characteristic of the crystal packing | A distribution of chemical shifts, often centered around the isotropic average |
| Relaxation Times | Typically longer spin-lattice relaxation times (T₁) | Typically shorter spin-lattice relaxation times (T₁) due to increased molecular mobility |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). springernature.commdpi.com This precision allows for the determination of the elemental formula of a molecule, a critical step in its identification. springernature.com For this compound (C₈H₁₅NO), HRMS can confirm this formula by measuring its monoisotopic mass with an accuracy typically within 5 parts per million (ppm), distinguishing it from other compounds with the same nominal mass.
The choice of ionization technique is crucial for successfully analyzing a molecule by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization methods that are well-suited for small organic molecules. nih.gov
Electrospray Ionization (ESI): ESI is ideal for polar and thermally labile compounds. nih.govnih.gov It generates ions directly from a liquid solution, typically resulting in protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov Because ESI imparts little excess energy to the analyte, it often produces a mass spectrum dominated by the molecular ion with minimal fragmentation, which is advantageous for confirming the molecular weight. nih.govnih.gov Given the presence of the polar amide group, this compound is a good candidate for ESI analysis.
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable. youtube.comaxispharm.com In APCI, the sample is first vaporized with heat and then ionized by a corona discharge. axispharm.com This process can sometimes induce more in-source fragmentation than ESI but is highly effective for compounds that are not easily ionized by ESI. youtube.com this compound, being a relatively small and moderately polar molecule, could also be analyzed by APCI, particularly if coupled with normal-phase chromatography.
The following table compares the suitability of ESI and APCI for the analysis of this compound.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a high electric field. axispharm.com | Corona discharge ionizes vaporized sample and solvent molecules. axispharm.com |
| Analyte Polarity | Best for polar to highly polar compounds. axispharm.com | Best for moderately polar to non-polar compounds. axispharm.com |
| Analyte Volatility | Handles non-volatile compounds. axispharm.com | Requires analyte to be volatile and thermally stable. youtube.com |
| Expected Ions for this compound | [M+H]⁺, [M+Na]⁺, [2M+H]⁺ | Primarily [M+H]⁺ |
| Fragmentation | Typically very low ("soft" ionization). nih.gov | Can be higher than ESI, but still considered a soft technique. |
| Suitability for this compound | High, due to the polar amide functional group. | Moderate to High, as it is a relatively small and volatile molecule. |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. When coupled with a detector like a mass spectrometer, they provide a powerful analytical platform for both qualitative and quantitative analysis. mmu.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. mmu.ac.uk It is highly effective for determining the purity of a substance and for identifying volatile impurities. mdpi.com For this compound, GC-MS analysis would involve injecting a solution of the compound into the instrument, where it is vaporized and separated on a capillary column before entering the mass spectrometer for detection.
The resulting chromatogram would show a major peak corresponding to this compound, with the retention time being a characteristic of the compound under the specific analytical conditions. Any impurities would appear as separate peaks, and their relative abundance can be used to assess the purity of the sample.
The mass spectrometer, typically using Electron Ionization (EI), fragments the molecule in a reproducible manner, creating a characteristic "fingerprint" mass spectrum. nih.gov The fragmentation pattern for this compound is predictable based on the established rules for amides. nih.govwhitman.edulibretexts.orgjove.com
Molecular Ion (M⁺·): The molecular ion peak at m/z 141 should be observable.
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon is common in amides, but the most characteristic fragmentation for a primary amide is the cleavage of the R-CO bond to produce the [CONH₂]⁺ ion. nih.gov
McLafferty Rearrangement: A prominent fragmentation pathway for primary amides involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.orgjove.com This would result in a characteristic fragment ion.
Loss of Cyclopentyl Radical: Cleavage of the bond between the propyl chain and the cyclopentyl ring would lead to the loss of a cyclopentyl radical (·C₅H₉, mass 69), resulting in a fragment at m/z 72.
The table below details the predicted major fragments in the EI mass spectrum of this compound.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 141 | [C₈H₁₅NO]⁺· | Molecular Ion (M⁺·) |
| 98 | [C₅H₈NO]⁺· | McLafferty Rearrangement |
| 84 | [C₅H₁₀N]⁺ | Cleavage adjacent to nitrogen with loss of propionyl group |
| 72 | [C₃H₆NO]⁺ | Loss of cyclopentyl radical (·C₅H₉) |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 44 | [CH₄NO]⁺ | Alpha-cleavage yielding the [CONH₂]⁺ ion fragment, a hallmark of primary amides. whitman.edu |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and performing quantitative analysis of this compound. openaccessjournals.combiomedpharmajournal.org Its high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and byproducts that may be present after synthesis. researchgate.net A validated HPLC method provides reliable data on the identity and concentration of this compound, which is crucial for quality control. nih.gov
A typical approach for analyzing this compound involves reversed-phase HPLC. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture. nih.gov The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. biomedpharmajournal.org Due to its moderate polarity, this compound is well-retained on a C18 column, allowing for effective separation from both more polar and less polar impurities.
Method development for this compound would involve optimizing several key parameters to achieve a robust separation with good peak shape and a reasonable analysis time. nih.gov A gradient elution is often preferred over isocratic elution for complex samples, as it can effectively separate compounds with a wider range of polarities. biomedpharmajournal.org The mobile phase typically consists of a mixture of an aqueous component (like deionized water, often with a buffer such as phosphate (B84403) or acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The choice of mobile phase composition and gradient profile is critical for achieving the desired separation. Detection is commonly performed using a UV detector, as the amide functional group exhibits absorbance at lower wavelengths, typically around 210 nm.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound reference standard and plotting the peak area against concentration. mdpi.com This curve is then used to determine the concentration of the compound in unknown samples. Method validation according to established guidelines ensures the linearity, accuracy, precision, and robustness of the analytical procedure. nih.gov
| Parameter | Typical Condition | Purpose |
| Chromatographic Mode | Reversed-Phase HPLC | Suitable for compounds of moderate polarity like this compound. |
| Stationary Phase | C18 (Octadecylsilyl) bonded silica, 5 µm particle size | Provides good retention and separation for a wide range of organic molecules. |
| Column Dimensions | 150 mm x 4.6 mm | Standard dimensions for analytical separations. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier; formic acid helps to improve peak shape. |
| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities within a single run. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |
| Injection Volume | 10 µL | Standard volume for injecting the sample onto the column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducibility of retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at a specific wavelength (e.g., 210 nm) for the amide bond. |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov Application of this method to this compound would provide precise information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. wikipedia.org This technique is fundamental for confirming the compound's molecular connectivity and stereochemistry. nih.gov
The process requires growing a single, high-quality crystal of this compound, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously measured. wikipedia.org This diffraction pattern contains the information required to calculate a three-dimensional map of the electron density within the crystal's unit cell. From this map, the positions of individual atoms can be determined, revealing the complete molecular structure. wikipedia.org
For a primary amide like this compound, X-ray crystallography would be particularly insightful for elucidating the intermolecular interactions that govern the crystal packing. The amide functional group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This facilitates the formation of extensive hydrogen bonding networks in the solid state. Typically, primary amides form centrosymmetric dimers or catemeric (chain-like) structures through N-H···O=C hydrogen bonds. The specific arrangement would dictate the physical properties of the solid, such as melting point and solubility.
Furthermore, the crystallographic data would reveal the preferred conformation of the cyclopentyl ring (e.g., envelope or twist) and the orientation of the propionamide (B166681) side chain relative to the ring in the solid state. This detailed structural information is invaluable for understanding structure-property relationships and can serve as a basis for computational modeling studies. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the characterization of this compound by providing detailed information about its functional groups and molecular structure. mdpi.com These methods probe the vibrational modes of a molecule, and since each functional group has characteristic vibrational frequencies, their spectra serve as a molecular fingerprint. docbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). For this compound, the primary amide group gives rise to several distinct and strong absorption bands. The N-H stretching vibrations of the -NH2 group typically appear as two bands in the region of 3400-3100 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. spcmc.ac.in The presence of hydrogen bonding in the solid state usually causes these bands to broaden and shift to lower wavenumbers. docbrown.info
One of the most prominent peaks in the IR spectrum of an amide is the C=O stretching vibration, known as the Amide I band. spcmc.ac.in For a solid primary amide, this band is typically very strong and appears around 1650 cm⁻¹. docbrown.infospcmc.ac.in The Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, is found in the 1655-1590 cm⁻¹ region. spcmc.ac.in The aliphatic cyclopentyl group and the ethyl chain will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. The C=O stretch (Amide I) is also strong in the Raman spectrum. The skeletal vibrations of the cyclopentyl ring are expected to be prominent in the Raman spectrum, providing structural information about the carbocyclic moiety.
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and offering insights into intermolecular interactions like hydrogen bonding.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Solid State) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 | Medium-Strong | Medium |
| N-H Symmetric Stretch | ~3180 | Medium-Strong | Medium | |
| C=O Stretch (Amide I) | 1690 - 1650 | Very Strong | Strong | |
| N-H Bend (Amide II) | 1650 - 1590 | Strong | Medium | |
| C-N Stretch | ~1400 | Medium | Medium | |
| N-H Out-of-plane Wag | 800 - 666 | Medium, Broad | Weak | |
| Aliphatic (Cyclopentyl, -CH₂CH₂-) | C-H Stretch | 2960 - 2850 | Strong | Strong |
| CH₂ Scissoring (Bend) | ~1465 | Medium | Medium |
Applications of 3 Cyclopentylpropionamide As a Versatile Chemical Intermediate and Building Block
Strategic Use in the Synthesis of Complex Organic Molecules
3-Cyclopentylpropionamide serves as a valuable starting material in the synthesis of more complex organic molecules due to its combination of a reactive amide group and a bulky, hydrophobic cyclopentyl moiety. This structure allows for its incorporation into larger molecular frameworks, influencing properties such as solubility, conformation, and biological activity.
Precursor for Advanced Organic Scaffolds in Material Sciences
While the direct application of this compound as a precursor for advanced organic scaffolds in material sciences is not extensively documented in publicly available research, its structural features suggest potential utility. The amide functionality can participate in polymerization reactions, potentially leading to the formation of specialty polyamides. The cyclopentyl group would impart specific physical properties to such polymers, including thermal stability and solubility in organic solvents. Further research would be required to fully explore its viability in creating novel materials with tailored properties for applications in electronics, coatings, or advanced composites.
Building Block in the Synthesis of Agrochemicals and Related Compounds
A notable application of this compound is its use as a building block in the synthesis of novel agrochemicals. Research has demonstrated its role in the creation of 1,3,4-thiadiazole (B1197879) derivatives. These resulting compounds have been investigated for their potential as antibacterial agents against plant pathogens.
In a specific study, this compound was used to synthesize a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides. The synthesis involves coupling the this compound moiety with various 2-amino-1,3,4-thiadiazole intermediates. The resulting amide derivatives were then tested for their bioactivity against various plant-pathogenic bacteria. The findings from these studies indicate that the incorporation of the this compound group can contribute to the antibacterial efficacy of the final compounds. The table below summarizes the antibacterial activity of some synthesized derivatives against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc).
| Compound | R Group on Thiadiazole Ring | EC50 (mg/L) against Xoo | EC50 (mg/L) against Xoc |
| Derivative 1 | 4-Chlorophenyl | 25.8 | 31.5 |
| Derivative 2 | 2,4-Dichlorophenyl | 21.0 | 17.1 |
| Derivative 3 | 4-Methylphenyl | 37.7 | 49.2 |
| Thiodiazole Copper (Control) | - | 92.5 | 99.6 |
Interactive Data Table
Intermediate in the Development of Fine Chemicals and Specialty Polymers
The role of this compound as an intermediate in the broader fine chemicals and specialty polymers industry is not well-defined in current scientific literature. However, its chemical nature as a primary amide with a distinct cycloaliphatic group makes it a candidate for the synthesis of various specialty chemicals. For instance, it could be hydrolyzed to 3-cyclopentylpropanoic acid, which could then be used in the synthesis of esters for fragrances or as a monomer for polyesters. Dehydration of the amide could yield the corresponding nitrile, another versatile chemical intermediate. These potential applications remain largely theoretical without specific research and development efforts.
Role in the Diversification of Heterocyclic Compound Libraries
As demonstrated in the synthesis of agrochemical candidates, this compound is a useful tool for the diversification of heterocyclic compound libraries. By reacting it with various heterocyclic amines, a wide range of amide derivatives can be generated. This allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). The cyclopentyl group provides a consistent lipophilic element, while variations in the heterocyclic portion of the molecule can be explored to optimize biological activity, selectivity, and pharmacokinetic properties. This approach is a common strategy in medicinal and agricultural chemistry to discover new and effective bioactive molecules.
Integration into Multi-Component Reaction Sequences for Molecular Complexity
Currently, there is a lack of specific published research detailing the integration of this compound into multi-component reaction (MCR) sequences. MCRs are powerful synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. While the amide functionality of this compound could theoretically participate in certain MCRs, such as the Ugi or Passerini reactions, specific examples have not been reported. The development of MCRs involving this compound could open up new avenues for the rapid generation of diverse and complex molecular architectures.
Utility in Ligand Design and Catalyst Development Research
The utility of this compound in ligand design and catalyst development is another area that is not prominently featured in the current body of scientific literature. Ligands for metal catalysts often contain specific coordinating atoms, such as nitrogen or oxygen, and are designed to create a particular steric and electronic environment around the metal center. The amide group of this compound contains both nitrogen and oxygen atoms that could potentially coordinate to a metal. The bulky cyclopentyl group could also play a role in influencing the stereoselectivity of a catalytic reaction. However, without experimental studies, its effectiveness as a ligand in catalysis remains speculative.
Systematic Synthesis, Structural Analysis, and Structure Activity Relationship Sar Methodologies of 3 Cyclopentylpropionamide Derivatives
Design and Synthesis of Diverse Structural Analogues of 3-Cyclopentylpropionamide
The generation of diverse structural analogues of this compound is fundamental to exploring its structure-activity relationship (SAR). This process involves systematic modifications to the core structure, targeting the cyclopentyl ring and the amide functional group to produce a library of related compounds for biological evaluation. mdpi.com
Modifications to the Cyclopentyl Ring System
The cyclopentyl moiety is a key hydrophobic feature that can be altered to probe its influence on target binding and pharmacokinetic properties. Synthetic strategies focus on several types of modifications:
Ring Substitution: Introducing various substituents onto the cyclopentyl ring can explore steric and electronic effects. This is often achieved by starting with functionalized cyclopentane (B165970) precursors, such as cyclopentanol (B49286) or cyclopentanone, which allow for the attachment of groups like alkyls, halogens, or hydroxyls before the propionamide (B166681) side chain is constructed.
Ring Alteration: The size of the cycloalkane ring is a critical parameter. Analogues are synthesized by replacing the cyclopentyl group with other cyclic systems, such as cyclopropane (B1198618), cyclobutane, or cyclohexane (B81311) rings. mdpi.com This allows researchers to assess the impact of ring strain and conformational flexibility on biological activity. For instance, cyclopropane-containing amides have been designed and synthesized to investigate their potential as novel bioactive agents. mdpi.com
Bioisosteric Replacement: In some cases, the cyclopentyl ring may be replaced with heterocyclic rings (e.g., tetrahydrofuran (B95107), piperidine) to introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially improving solubility and target interactions.
The synthesis of these modified carboxylic acid intermediates often involves multi-step sequences, which may conclude with a hydrolysis step, for example using sodium hydroxide (B78521) in a methanol/water mixture, to yield the free acid ready for amide coupling. mdpi.com
Variations at the Amide Nitrogen and Carbonyl Carbon
The amide bond is a central feature of the this compound structure, offering multiple points for modification.
N-Substitutions: A common strategy involves varying the substituents on the amide nitrogen. This is typically achieved through a coupling reaction between the corresponding carboxylic acid (3-cyclopentylpropionic acid or a derivative) and a diverse range of primary or secondary amines. Standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-Hydroxybenzotriazole (HOBT) are frequently used to facilitate this reaction. mdpi.com This method allows for the introduction of a wide array of alkyl, aryl, and heterocyclic groups to the amide nitrogen, creating a library of N-substituted analogues.
Carbonyl Group Modifications: While less common for simple SAR studies, the carbonyl carbon can be a point of modification. This could involve its reduction to a methylene (B1212753) group to create an amine, or its replacement with a thiocarbonyl group (thioamide). These more complex modifications can significantly alter the electronic properties and hydrogen bonding capacity of the linker region.
The general synthetic procedure for creating these amide derivatives involves dissolving the carboxylic acid intermediate with coupling agents like EDCI and HOBT in an anhydrous solvent such as tetrahydrofuran (THF), followed by the addition of the desired amine. mdpi.com The reaction mixture is typically stirred overnight to ensure completion.
| Structural Modification | Synthetic Methodology | Key Reagents & Conditions | Purpose of Modification |
|---|---|---|---|
| Cyclopentyl Ring Substitution | Synthesis from functionalized cyclopentane precursors | Substituted cyclopentanols/cyclopentanones | Explore steric and electronic effects |
| Ring Size Variation | Use of alternative cycloalkanecarboxylic acids | Cyclopropanecarboxylic acid, Cyclohexanecarboxylic acid | Assess impact of ring strain and conformation |
| N-Amide Substitution | Amide coupling reaction | EDCI, HOBT, various primary/secondary amines, THF solvent | Introduce diverse functional groups to probe binding pocket |
| Carbonyl Modification | Reduction or thionation of the amide | Reducing agents (e.g., LiAlH₄), Lawesson's reagent | Alter electronic properties and H-bonding capacity |
Computational and In Silico Approaches to SAR Studies of this compound Analogues
Computational chemistry provides powerful tools for predicting and rationalizing the structure-activity relationships of this compound analogues before their synthesis, saving significant time and resources.
Molecular Docking and Ligand-Target Interaction Modeling (Focus on methodology)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov The methodology involves several key steps:
Target Preparation: A three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The active site, or binding pocket, is defined based on the location of a co-crystallized ligand or through predictive algorithms. nih.gov
Ligand Preparation: The 3D structures of the this compound analogues are generated and optimized to their lowest energy conformation. This involves assigning correct bond orders, adding hydrogens, and calculating charges.
Docking Simulation: Using software such as AutoDock or CABS-Flex, the ligands are placed into the defined active site of the protein. researchgate.net The program systematically samples different conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score represents the predicted binding affinity, with more negative values typically indicating a more favorable interaction. nih.govresearchgate.net
Analysis of Results: The top-scoring poses are analyzed to understand the specific molecular interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues in the active site. mdpi.com The reliability of the docking procedure is often validated by re-docking the original co-crystal ligand into the active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value (typically <2 Å) from the experimental position. nih.gov
This modeling helps prioritize which analogues to synthesize by predicting which modifications are most likely to improve binding affinity.
Pharmacophore Development and Virtual Screening Methodologies
A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. nih.gov The development and use of such models for screening is a cornerstone of modern drug discovery.
Model Generation: Pharmacophore models can be generated through two primary approaches:
Ligand-Based: This method is used when the structure of the target protein is unknown. The model is built by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govnih.gov
Structure-Based: When the 3D structure of the target protein is available, a pharmacophore model can be derived directly from the key interactions observed between the protein and a bound ligand. nih.gov This provides a more precise map of the required features within the active site.
Virtual Screening: Once a pharmacophore model is established, it is used as a 3D query to screen large databases of chemical compounds (virtual libraries). nih.gov The screening software searches for molecules in the database that can match the defined pharmacophoric features in the correct 3D arrangement. nih.gov Compounds that successfully match the query are identified as "hits." These hits can then be subjected to further analysis, such as molecular docking, to refine the list of potential candidates for synthesis and in vitro testing.
In Vitro Screening Methodologies for Exploring Biological Interactions of Analogues (Strictly in vitro applications and methodology)
Following synthesis, the designed analogues undergo in vitro screening to determine their biological activity. These assays are performed in a controlled laboratory environment, such as in test tubes or on cultured cells, and provide crucial data for establishing SAR.
A primary method for evaluating the biological effect of novel compounds is through cell-based assays. Antiproliferative activity, for instance, is frequently assessed against a panel of human cancer cell lines. nih.gov A prominent example is the NCI-60 human tumor cell line screen, which evaluates compounds against 60 different cell lines representing nine types of cancer (e.g., leukemia, colon, lung). nih.govnih.gov
The general methodology for such a screening is as follows:
Compound Preparation: The synthesized analogues are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
Cell Culture: The selected cell lines are cultured in appropriate media under controlled conditions (e.g., temperature, CO₂ levels).
Treatment: The cells are treated with the compounds at one or more concentrations. For initial high-throughput screening, a single high concentration (e.g., 10 µM) may be used. nih.govnih.gov
Incubation: The treated cells are incubated for a fixed period, commonly 48 hours, to allow the compound to exert its effect. nih.gov
Activity Measurement: The effect of the compound on cell viability or proliferation is measured using various assays. Common methods include:
BrdU Cell Proliferation ELISA Assay: Measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, which is an indicator of cell proliferation. nih.gov
Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cell protein content, providing an estimate of cell density.
MTT or XTT Assays: Measure the metabolic activity of cells, which correlates with cell viability.
The results are often expressed as a percentage of growth inhibition compared to untreated control cells. nih.gov For compounds showing significant activity, further dose-response studies are conducted to determine key metrics like the GI₅₀ (concentration causing 50% growth inhibition) or the IC₅₀ (concentration causing 50% inhibition of a specific target or process). nih.gov These quantitative values are essential for building a robust structure-activity relationship.
| Assay Type | Principle | Endpoint Measured | Typical Application |
|---|---|---|---|
| Antimicrobial Susceptibility Test | Measures the ability of a compound to inhibit microbial growth | Minimum Inhibitory Concentration (MIC) | Evaluating antibacterial or antifungal activity mdpi.com |
| BrdU Cell Proliferation Assay | Quantifies DNA synthesis in proliferating cells | IC₅₀ or GI₅₀ | Screening for antiproliferative agents against cancer cell lines nih.gov |
| NCI-60 Cell Line Screen | Evaluates cytotoxicity/antiproliferative activity across 60 human cancer cell lines | GI₅₀, TGI (Total Growth Inhibition), LC₅₀ (Lethal Concentration 50) | Broad-spectrum initial screening for anticancer activity nih.govnih.gov |
| Enzyme Inhibition Assay | Measures the effect of a compound on the activity of a specific enzyme | IC₅₀ | Determining the potency and mechanism of action against a molecular target |
Enzyme Kinetic and Inhibition Assay Techniques
A thorough review of scientific literature did not yield specific studies detailing the enzyme kinetic and inhibition assay techniques employed for this compound derivatives. General principles of enzyme kinetics involve the measurement of reaction rates under varying substrate and inhibitor concentrations to determine key parameters such as the Michaelis constant (K_m), the maximum velocity (V_max), and the inhibition constant (K_i). Common techniques include spectrophotometric, fluorometric, and luminescent assays, which monitor the consumption of substrate or the formation of a product over time.
For inhibition assays, methodologies are selected based on the target enzyme and the expected mechanism of inhibition. These can range from initial velocity studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) to more complex analyses for slow-binding or irreversible inhibitors. However, no specific applications of these techniques to this compound derivatives were found in the available literature.
Cell-Based Assays for Mechanistic Exploration
Information regarding the use of cell-based assays to explore the mechanism of action of this compound derivatives is not available in the reviewed scientific literature. Cell-based assays are crucial tools in drug discovery and development to assess the effect of a compound on a cellular process or pathway in a more physiologically relevant context than biochemical assays.
These assays can be designed to investigate a wide array of cellular events, including but not limited to, cell proliferation, cytotoxicity, apoptosis, signal transduction pathway modulation, and gene expression changes. The choice of cell line and the specific assay format are critical for obtaining meaningful data that can elucidate the compound's mechanism of action at a cellular level. Without specific research on this compound, no detailed examples or findings can be provided.
Influence of Stereochemistry on Derivative Properties and Interactions
There is no available research in the provided scientific literature that investigates the influence of stereochemistry on the properties and biological interactions of this compound derivatives. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in a compound's pharmacological activity.
Enantiomers of a chiral drug can exhibit significantly different binding affinities for their biological targets, leading to variations in efficacy and potency. Furthermore, stereoisomers can have different pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion. The study of these differences is essential for the development of safe and effective chiral drugs. However, in the context of this compound, no such studies have been reported.
Future Directions and Interdisciplinary Perspectives in 3 Cyclopentylpropionamide Research
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The synthesis of 3-Cyclopentylpropionamide, while based on established amide bond formation reactions, can be further optimized using artificial intelligence (AI) and machine learning (ML). researchgate.netpku.edu.cn These computational tools are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes with high accuracy, thereby accelerating research and development.
Machine learning algorithms can be trained on vast datasets of amide formation reactions to identify complex relationships between reactants, reagents, solvents, and reaction conditions. pku.edu.cn This allows for the in silico prediction of optimal synthetic routes to this compound, potentially leading to higher yields, reduced reaction times, and the discovery of novel, more efficient catalytic systems. researchgate.netrsc.org For instance, an AI model could predict the most effective coupling agent and solvent combination for the reaction between 3-cyclopentylpropanoic acid and ammonia (B1221849) or a corresponding amine, minimizing trial-and-error experimentation. pku.edu.cn
Furthermore, AI can aid in the design of novel derivatives of this compound with desired properties. By learning structure-activity relationships from existing data, machine learning models can suggest modifications to the this compound scaffold that are likely to result in enhanced biological activity or material properties. This data-driven approach can significantly streamline the discovery of new drug candidates or functional materials based on the this compound core structure. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | Description | Potential Impact |
| Reaction Optimization | Predicting optimal reaction conditions (temperature, solvent, catalyst) for the synthesis of this compound. | Increased yield, reduced byproducts, and lower energy consumption. |
| Catalyst Discovery | Identifying novel and more efficient catalysts for amide bond formation. | Development of more sustainable and cost-effective synthetic routes. |
| Retrosynthetic Analysis | Proposing novel and efficient synthetic pathways to this compound and its derivatives. | Acceleration of the synthesis of complex target molecules. |
| Property Prediction | Predicting the physicochemical and biological properties of novel this compound derivatives. | Faster identification of promising candidates for various applications. |
Exploration of Novel Reaction Media and Energy Sources for this compound Transformations
The chemical industry is increasingly focusing on sustainable practices, prompting research into greener alternatives to conventional organic solvents and energy sources. diplomatacomercial.com The synthesis and transformations of this compound could benefit significantly from the adoption of such novel reaction media and energy inputs.
Novel Reaction Media:
Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as promising green solvents for chemical reactions. researchgate.net Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic compounds (VOCs). The use of ILs or DESs as the reaction medium for the synthesis of this compound could lead to improved reaction rates, easier product separation, and solvent recyclability, thereby reducing the environmental footprint of the process. acs.org For example, a Brønsted acidic ionic liquid could serve as both the catalyst and the solvent for the direct amidation of 3-cyclopentylpropanoic acid. acs.org
Solvent-free reaction conditions represent another avenue for greening the synthesis of this compound. semanticscholar.org By eliminating the solvent altogether, waste generation is minimized, and the process becomes more atom-economical. Techniques such as mechanochemistry (ball milling) or solid-state synthesis could be explored for the formation of the amide bond in this compound.
Alternative Energy Sources:
Microwave irradiation and ultrasonication are non-conventional energy sources that can significantly accelerate chemical reactions. acs.org In the context of this compound synthesis, microwave-assisted organic synthesis (MAOS) could lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. Similarly, the use of ultrasound (sonochemistry) can enhance mass transfer and activate reacting species, potentially improving the efficiency of the amidation reaction.
Electrosynthesis offers a sustainable and often milder alternative to traditional redox reactions. rsc.org The electrochemical synthesis of amides is a growing field that could be applied to the production of this compound, potentially avoiding the need for stoichiometric activating agents and reducing waste. rsc.org
Advanced Characterization Techniques for In Situ Monitoring of Reactions Involving this compound
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced characterization techniques that allow for in situ and real-time monitoring of chemical reactions are becoming increasingly important in this regard. rsc.org
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. youtube.com The application of PAT to the synthesis of this compound would involve the use of in situ spectroscopic techniques to monitor the reaction progress in real-time.
For instance, ReactIR™, a Fourier-transform infrared (FTIR) spectroscopy-based technique, can be used to track the concentration of reactants, intermediates, and products throughout the course of the reaction. mt.com This provides valuable kinetic data and allows for the precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction. mt.com Other PAT tools that could be employed include Raman spectroscopy, near-infrared (NIR) spectroscopy, and online high-performance liquid chromatography (HPLC).
The data generated from these in situ monitoring techniques can be used to develop robust process control strategies, ensuring consistent product quality and optimizing resource utilization.
Table 2: Advanced Characterization Techniques for this compound Synthesis
| Technique | Information Provided | Application in this compound Synthesis |
| ReactIR™ (FTIR) | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring reaction kinetics, identifying reaction intermediates, and determining the reaction endpoint. |
| Raman Spectroscopy | Molecular vibrational information, sensitive to changes in chemical bonding. | In situ monitoring of solid-state reactions or reactions in aqueous media. |
| Online HPLC | Separation and quantification of reaction components at discrete time points. | Real-time assessment of product purity and byproduct formation. |
| Flow NMR | High-resolution structural information of molecules in a flowing stream. | Mechanistic studies and reaction optimization in continuous flow synthesis. |
Potential Roles in Supramolecular Chemistry and Nanotechnology (If applicable)
The amide functional group is a key player in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. acs.org The self-assembly of molecules through non-covalent interactions, such as hydrogen bonding, can lead to the formation of well-ordered, functional supramolecular architectures. oup.com The this compound molecule, with its amide group, has the potential to act as a building block for the construction of such assemblies.
The cyclopentyl group can also participate in weaker van der Waals interactions, which, in concert with the hydrogen bonding of the amide moiety, could direct the self-assembly process. Depending on the molecular design, this compound derivatives could potentially form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. acs.org These supramolecular structures could find applications in areas such as drug delivery, sensing, and catalysis.
In the realm of nanotechnology, amide-containing molecules are being explored for the functionalization of nanomaterials. pradeepresearch.org For example, this compound or its derivatives could be used to modify the surface of nanoparticles, imparting specific properties such as improved biocompatibility or targeted delivery capabilities. The amide linkage can provide a stable covalent attachment to the nanomaterial surface, while the cyclopentyl group could influence the material's interaction with its environment. The integration of this compound into nanostructures could lead to the development of novel hybrid materials with unique optical, electronic, or catalytic properties. americanelements.com
Process Intensification and Scale-Up Methodologies for Sustainable Production
Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing technologies. acs.org For the sustainable production of this compound on an industrial scale, the adoption of process intensification strategies will be crucial.
Continuous flow chemistry is a prime example of a process intensification technology. acs.org Performing the synthesis of this compound in a continuous flow reactor, as opposed to a traditional batch reactor, offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. The precise control over reaction parameters in a flow system allows for the optimization of the synthesis in a more efficient and reproducible manner.
Microreactors, which are a type of continuous flow reactor with micrometer-scale dimensions, offer even greater control over reaction conditions and can be particularly beneficial for highly exothermic or fast reactions. The scale-up of this compound production can be achieved by "numbering-up" – running multiple microreactors in parallel.
Other process intensification methodologies that could be applied to the production of this compound include reactive distillation and membrane separation. Reactive distillation combines chemical reaction and distillation in a single unit, which can be advantageous for equilibrium-limited reactions. Membrane-based separation techniques can offer a more energy-efficient alternative to traditional distillation for product purification. By embracing these innovative manufacturing approaches, the industrial production of this compound can be made more economically viable and environmentally sustainable.
Q & A
Q. What are the established synthetic pathways for 3-Cyclopentylpropionamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves cyclopentyl precursors and propionamide derivatives. A common approach includes:
- Step 1 : Cyclopentane ring functionalization (e.g., bromination or hydroxylation) .
- Step 2 : Coupling with propionamide via nucleophilic substitution or amidation.
- Optimization Variables : Catalyst selection (e.g., palladium for cross-coupling), solvent polarity (DMF vs. THF), and temperature (60–100°C).
A comparative table for optimization might include:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd/C | DMF | 80 | 72 | 98.5 |
| NiCl₂ | THF | 60 | 65 | 95.0 |
Yield optimization should prioritize reproducibility and purity, validated by NMR and HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Focus on cyclopentyl proton splitting patterns (e.g., multiplet at δ 1.5–2.0 ppm) and amide carbonyl signals (δ 165–170 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks (m/z ~141 for cyclopentyl fragment) and fragmentation patterns.
Cross-validate with literature databases (e.g., SciFinder) to resolve ambiguities .
Advanced Research Questions
Q. How can computational models predict the conformational stability of this compound in varying solvent environments?
- Methodological Answer :
- Software : Use Gaussian or Schrödinger Suite for DFT calculations (B3LYP/6-31G* basis set).
- Parameters : Solvent polarity (dielectric constant), temperature, and torsional strain in the cyclopentyl ring.
- Validation : Compare computational results with experimental solubility data (e.g., logP values) and XRD crystal structures if available.
Example workflow:
Optimize geometry in vacuum.
Apply implicit solvent models (e.g., PCM for water, chloroform).
Calculate Gibbs free energy differences between conformers .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC50 vs. EC50).
- Control Experiments : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) with internal controls.
- Statistical Reconciliation : Apply ANOVA to identify outliers and assess inter-study variability. For example:
| Study | IC50 (µM) | Cell Line | Assay Type | Adjusted IC50 (µM)* |
|---|---|---|---|---|
| A | 12.3 | HEK293 | Fluorescence | 11.8 |
| B | 8.7 | HeLa | Luminescence | 9.1 |
*Normalized to common assay parameters.
Peer-reviewed replication and transparent reporting of raw data are critical .
Q. How can stereochemical effects influence the reactivity of this compound in enantioselective synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers.
- Kinetic Resolution : Employ asymmetric catalysts (e.g., Jacobsen’s catalyst) to favor one enantiomer during synthesis.
- Circular Dichroism (CD) : Correlate optical activity with reaction outcomes.
Example enantiomeric excess (ee) optimization:
| Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|
| (R)-BINAP | 88 | 24 |
| (S)-Proline | 75 | 36 |
Steric hindrance from the cyclopentyl group may require tailored catalysts .
Guidelines for Methodological Rigor
- Ethical Compliance : For biological studies, obtain IRB approval and document informed consent for human-derived cell lines .
- Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo .
- Literature Integration : Justify hypotheses with ≥5 primary sources, avoiding encyclopedic references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
